Carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese

Overview

Description

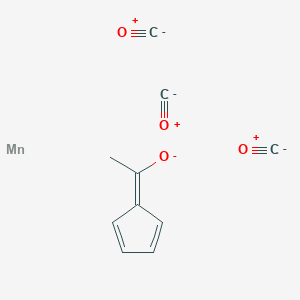

Carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese is a coordination compound with the molecular formula C10H7MnO4- It is a manganese complex that features a cyclopentadienyl ligand and a carbon monoxide ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese typically involves the reaction of manganese pentacarbonyl bromide with cyclopentadienyl sodium in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form manganese oxides.

Reduction: It can be reduced to lower oxidation states of manganese.

Substitution: Ligands such as carbon monoxide or cyclopentadienyl can be substituted with other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Ligand substitution reactions often involve the use of other ligands such as phosphines or amines under controlled conditions.

Major Products Formed

Oxidation: Manganese oxides (MnO, MnO2).

Reduction: Lower oxidation state manganese complexes.

Substitution: New manganese complexes with different ligands.

Scientific Research Applications

Carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese has several scientific research applications, including:

Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.

Material Science: The compound is studied for its potential use in the development of new materials with unique properties.

Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.

Organometallic Chemistry: It serves as a model compound for studying the behavior of metal-ligand interactions.

Mechanism of Action

The mechanism by which carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese exerts its effects involves the interaction of the manganese center with various substrates. The cyclopentadienyl and carbon monoxide ligands play a crucial role in stabilizing the complex and facilitating its reactivity. The compound can undergo ligand exchange, electron transfer, and coordination with other molecules, leading to various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Manganese pentacarbonyl: Similar in that it contains manganese and carbon monoxide ligands.

Cyclopentadienyl manganese tricarbonyl: Another manganese complex with cyclopentadienyl and carbon monoxide ligands.

Manganese acetylacetonate: A manganese complex with different ligands but similar coordination chemistry.

Uniqueness

Carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese is unique due to its specific combination of ligands, which imparts distinct reactivity and stability compared to other manganese complexes

Biological Activity

Carbon monoxide (CO), a well-known gaseous signaling molecule, has garnered attention for its biological activities, particularly in the context of metal carbonyl complexes. The compound Carbon monoxide; 1-cyclopenta-2,4-dien-1-ylideneethanolate; manganese (CORM) is a manganese-based carbonyl complex that exhibits unique properties in biological systems. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHMnO

- Molecular Weight : 246.098 g/mol

- CAS Number : 12116-28-8

The biological activity of manganese carbonyl complexes is primarily associated with their ability to release CO in a controlled manner, which can influence various physiological processes:

-

CO Release Mechanism :

- The interaction of manganese carbonyls with hydrogen peroxide (HO) leads to the release of CO. This reaction is pH-dependent and can result in significant CO liberation under physiological conditions .

- Studies indicate that approximately 2.3 moles of CO are released per mole of the manganese complex when reacted with HO .

-

Cellular Effects :

- CO acts as a signaling molecule that can modulate vascular tone, inhibit platelet activation, and exert anti-inflammatory effects. It has been shown to influence mitochondrial function by competing with oxygen for binding sites on cytochrome c oxidase (COX), which can lead to reduced ATP production under hypoxic conditions .

- Reactive Oxygen Species (ROS) Generation :

Table 1: Summary of Key Studies on CORM Biological Activity

Case Study: Carbon Monoxide Poisoning

A significant case study illustrated the acute effects of CO exposure during a flight where two pilots experienced symptoms consistent with mild CO poisoning due to exhaust infiltration in the cabin . This incident underscores the importance of monitoring CO levels in enclosed environments and the potential health risks associated with even low-level exposure.

Properties

IUPAC Name |

carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O.3CO.Mn/c1-6(8)7-4-2-3-5-7;3*1-2;/h2-5,8H,1H3;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVOHXHJKMXSAU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C=CC=C1)[O-].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7MnO4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504547 | |

| Record name | carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12116-28-8 | |

| Record name | carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetylcyclopentadienylmanganese tricarbonyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.